molecular formula C12H12N2OS B5631336 4-ethyl-N-(1,3-thiazol-2-yl)benzamide

4-ethyl-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B5631336
M. Wt: 232.30 g/mol
InChI Key: QZWNBKBVTQVBKO-UHFFFAOYSA-N
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Description

4-Ethyl-N-(1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a 4-ethyl-substituted benzene ring conjugated to a 1,3-thiazol-2-ylamine moiety via a carboxamide linkage. Its canonical SMILES is CCc1ccc(cc1)C(=O)Nc2nccs2, and its molecular formula is C₁₂H₁₂N₂OS (molecular weight: 246.3 g/mol) . The ethyl group at the para position of the benzene ring and the thiazole heterocycle contribute to its physicochemical and biological properties. Thiazole-containing compounds are known for diverse pharmacological activities, including anti-inflammatory, analgesic, and enzyme inhibitory effects . Benzamide derivatives, in particular, are explored as kinase inhibitors, antimicrobial agents, and metabolic modulators .

Properties

IUPAC Name

4-ethyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-2-9-3-5-10(6-4-9)11(15)14-12-13-7-8-16-12/h3-8H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWNBKBVTQVBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethyl-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-ethylbenzoyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

4-ethyl-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-ethyl-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it can bind to bacterial enzymes, inhibiting their activity and leading to the death of bacterial cells. In the context of its anti-inflammatory properties, the compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

The biological and chemical profiles of benzamide-thiazole hybrids are highly sensitive to substituent modifications. Key analogs include:

4-Methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
  • Substituents : Methyl group (benzamide), 4-pyridinyl (thiazole).
  • Molecular Weight : 295.3 g/mol.
  • However, the methyl group (vs. ethyl) reduces steric bulk, which may affect metabolic stability .
4-Hydroxy-N-(1,3-thiazol-2-yl)benzamide
  • Substituents : Hydroxyl group (benzamide).
  • Molecular Weight : 220.2 g/mol.
  • Key Differences : The hydroxyl group increases hydrophilicity, improving aqueous solubility but reducing membrane permeability. This compound has been studied for antioxidant and urease inhibitory activities .
2-Chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide
  • Substituents : Chloro and nitro groups (benzamide).
  • Molecular Weight : 271.7 g/mol.
  • Key Differences: Electron-withdrawing groups (Cl, NO₂) may enhance electrophilic reactivity, making this analog suitable as a pharmaceutical intermediate. The nitro group, however, could pose metabolic challenges .

Thiazole Ring Modifications

Variations in the thiazole moiety also influence activity:

3-Chloro-N-(1,3-thiazol-2-yl)benzamide
  • Substituents : Chloro group (benzamide).
  • Molecular Weight : 238.7 g/mol.
  • This compound is used in synthetic organic chemistry .
4-tert-Butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide
  • Substituents : tert-Butyl (benzamide), sulfamoylphenyl (thiazole).
  • Molecular Weight : 401.5 g/mol.

Comparative Data Table

Compound Name Benzamide Substituent Thiazole Substituent Molecular Weight (g/mol) Notable Properties/Activities References
4-Ethyl-N-(1,3-thiazol-2-yl)benzamide Ethyl None 246.3 Enzyme inhibition, metabolic stability
4-Methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide Methyl 4-Pyridinyl 295.3 Enhanced hydrogen-bonding capability
4-Hydroxy-N-(1,3-thiazol-2-yl)benzamide Hydroxy None 220.2 Antioxidant, urease inhibition
2-Chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide Chloro, Nitro None 271.7 Pharmaceutical intermediate
3-Fluoro-N-(1,3-thiazol-2-yl)benzamide Fluoro None 222.2 Synthetic intermediate

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